N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide
Overview
Description
N-Desmethyl-PK 11195 is an isoquinoline carboxamide derivative that serves as a precursor to the radioligand [N-methyl-11C]PK 11195TSPO is involved in various physiological processes, including steroidogenesis, apoptosis, and cellular respiration .
Mechanism of Action
Target of Action
N-Desmethyl-PK 11195, also known as N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide or 3-Isoquinolinecarboxamide, 1-(2-chlorophenyl)-N-(1-methylpropyl)-, is a potent ligand for the peripheral benzodiazepine receptor (PBR), also known as the mitochondrial 18 kDa translocator protein or TSPO .
Mode of Action
The compound binds specifically to the TSPO, exhibiting high affinity for the PBR in all species . The exact function of TSPO is still unclear, but it is known that the levels of PK binding sites in rat brains significantly increase in case of neuronal damage . This is associated with a macrophage invasion that occurs after the brain insult .
Biochemical Pathways
It is known that the compound has anti-inflammatory properties and can reverse the suppression of apoptosis by bcl-2 . It is also used as a tracer to study stroke, tumors, and diseases involving cell loss, such as Parkinson’s disease .
Pharmacokinetics
It is known that the compound can be labeled at the nitrogen position with a 11c-methyl group derived from 11c-methyliodide . The reaction vessel is preloaded with 1 mg N-desmethyl-PK 11195, which is dissolved in 0.4 mL DMSO and 10 mg finely powdered KOH . The whole reaction mixture is heated for 1.5 min at 90°C and then purified .
Result of Action
It is known that the compound enhances the susceptibility of cells to apoptosis induction by dna damaging agents . It also binds to monocytes and following lesioning its binding is up-regulated in brain macrophages and activated microglia .
Action Environment
The action environment of N-Desmethyl-PK 11195 is primarily at the outer mitochondrial membrane
Biochemical Analysis
Biochemical Properties
N-Desmethyl-PK 11195 is known to interact with various enzymes, proteins, and other biomolecules. This interaction plays a crucial role in various biochemical reactions .
Cellular Effects
N-Desmethyl-PK 11195 has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been reported to promote mitochondrial apoptosis and block P-glycoprotein (Pgp)-mediated drug efflux to chemosensitize cancer cells . This indicates that N-Desmethyl-PK 11195 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-Desmethyl-PK 11195 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to plasma-membrane sites in Pgp-expressing cells, stimulates Pgp-associated adenosine triphosphatase (ATPase) activity, and causes conformational changes in Pgp . This suggests that N-Desmethyl-PK 11195 modulates Pgp-mediated efflux by direct transporter interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desmethyl-PK 11195 have been observed to change over time. For instance, the level of unmetabolized N-Desmethyl-PK 11195 decreased slowly over time after injection . This indicates the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-Desmethyl-PK 11195 vary with different dosages in animal models. For instance, the bactericidal activity of N-Desmethyl-PK 11195 was correlated to the total weekly dose and was not influenced by the frequency of administration . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-Desmethyl-PK 11195 is involved in various metabolic pathways. It broadly inhibits adenosine triphosphate (ATP)-binding cassette (ABC) transporters in hematologic cancer cell lines and primary leukemia-cell samples, including multidrug resistance protein (MRP), breast cancer resistance protein (BCRP), and/or Pgp .
Transport and Distribution
N-Desmethyl-PK 11195 is transported and distributed within cells and tissues. It is eliminated both through the renal and hepatobiliary systems . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-Desmethyl-PK 11195 is primarily at the outer mitochondrial membrane where it binds to the peripheral benzodiazepine receptor (PBR) . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Desmethyl-PK 11195 can be synthesized through several routes. A common method involves the reaction of 3-isoquinolinone with formamide, accelerated by heating and the addition of a promoter catalyst . Another approach involves the methylation of 1-(2-chlorophenyl)-N-(1-methylpropyl)-3-isoquinoline carboxamide using carbon-11 derived from 11C-methyliodide .
Industrial Production Methods
Industrial production of N-Desmethyl-PK 11195 typically involves high-performance liquid chromatography (HPLC) for purification. The reaction vessel is preloaded with N-Desmethyl-PK 11195, dissolved in dimethyl sulfoxide (DMSO), and finely powdered potassium hydroxide (KOH). The mixture is heated and then purified using semi-preparative HPLC .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl-PK 11195 undergoes various chemical reactions, including:
Methylation: The compound is methylated at the nitrogen position using 11C-methyliodide.
Oxidation and Reduction: These reactions are less commonly reported but can be inferred based on the structure of the compound.
Common Reagents and Conditions
Methylation: 11C-methyliodide, DMSO, and KOH are commonly used.
Oxidation and Reduction: Standard reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products
The primary product of interest is [N-methyl-11C]PK 11195, used in PET imaging studies .
Scientific Research Applications
N-Desmethyl-PK 11195 has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
PK 11195: The parent compound, also a TSPO ligand.
Ro5-4864: Another TSPO ligand with similar binding properties.
Uniqueness
N-Desmethyl-PK 11195 is unique due to its high affinity for TSPO and its use as a precursor for radioligands in PET imaging. This specificity allows for detailed studies of mitochondrial function and pathology, making it a valuable tool in both research and clinical settings .
Properties
IUPAC Name |
N-butan-2-yl-1-(2-chlorophenyl)isoquinoline-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)18-12-14-8-4-5-9-15(14)19(23-18)16-10-6-7-11-17(16)21/h4-13H,3H2,1-2H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSIYNJKCPZOFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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